An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-5-carbaldehyde (CAS 102808-00-4)
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-5-carbaldehyde (CAS 102808-00-4)
A Keystone Intermediate for Advanced Pharmaceutical and Agrochemical Synthesis
This guide provides a comprehensive technical overview of 1-Benzyl-1H-pyrazole-5-carbaldehyde, a pivotal heterocyclic building block. Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes its chemical properties, synthesis, reactivity, and applications, grounding all information in established scientific literature.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3]
1-Benzyl-1H-pyrazole-5-carbaldehyde, in particular, serves as a versatile intermediate. The presence of the aldehyde functional group at the C-5 position, combined with the N-1 benzyl protecting group, offers a unique combination of stability and reactivity for constructing more complex, biologically active molecules.[3][4] This guide will elucidate the critical aspects of this compound, providing the technical insights necessary for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.
| Property | Value | Source |
| CAS Number | 102808-00-4 | N/A |
| Molecular Formula | C11H10N2O | N/A |
| Molecular Weight | 186.21 g/mol | N/A |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) | General Knowledge |
The structure consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. A benzyl group is attached to one nitrogen atom (N-1), and a carbaldehyde (formyl) group is attached to a carbon atom (C-5). This specific arrangement of functional groups dictates its reactivity profile.
Synthesis and Manufacturing
The primary and most widely documented method for synthesizing pyrazole-4-carbaldehydes and their isomers is the Vilsmeier-Haack reaction .[5][6][7][8] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][9]
The Vilsmeier-Haack Approach
The synthesis of 1-Benzyl-1H-pyrazole-5-carbaldehyde typically starts from N-benzylpyrazole. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl3).[10] The electron-rich pyrazole ring then undergoes electrophilic substitution, followed by hydrolysis during workup, to yield the desired aldehyde.
The mechanism involves:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic chloroiminium cation, [ClCH=N(CH3)2]+.[10]
-
Electrophilic Attack: The N-benzylpyrazole attacks the Vilsmeier reagent. The substitution typically occurs at the C-5 position due to the directing effects of the ring nitrogens.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed upon the addition of water to liberate the carbaldehyde.
Caption: Workflow for Vilsmeier-Haack Synthesis.
Key Reactions and Synthetic Utility
The aldehyde functionality of 1-Benzyl-1H-pyrazole-5-carbaldehyde is a gateway to a vast array of chemical transformations, making it an exceptionally valuable building block in multi-step synthesis.
Condensation Reactions
The aldehyde readily participates in condensation reactions with various nucleophiles.
-
Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases), which are important intermediates for synthesizing more complex heterocyclic systems or can be reduced to secondary amines.[8]
-
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base to form C-C double bonds, extending the carbon skeleton.
-
Wittig Reaction: Reacts with phosphorus ylides to convert the aldehyde into an alkene, offering precise control over the geometry of the resulting double bond.
Reductive Amination
A powerful method for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an iminium ion in situ, which is then reduced by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3) to yield the corresponding amine. This is a cornerstone reaction in library synthesis for drug discovery.
Oxidation and Reduction
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4). The resulting 1-benzyl-1H-pyrazole-5-carboxylic acid is another valuable synthetic intermediate.
-
Reduction: The aldehyde can be reduced to the primary alcohol, (1-benzyl-1H-pyrazol-5-yl)methanol, using reducing agents such as sodium borohydride (NaBH4).
Caption: Reactivity Profile of the Pyrazole Carbaldehyde.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 1-Benzyl-1H-pyrazole-5-carbaldehyde is realized in its application as a precursor to potent, biologically active molecules. The pyrazole core is a key feature in many drugs, and this aldehyde provides a convenient handle for molecular elaboration.
-
Kinase Inhibitors: The pyrazole scaffold is prevalent in kinase inhibitors, which are crucial in oncology and inflammation research. For instance, derivatives of 1-benzyl-1H-pyrazoles have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, with potential applications in treating conditions like pancreatitis.[11]
-
Anti-inflammatory Agents: Pyrazole carbaldehydes are precursors to compounds with significant anti-inflammatory properties.[2] Their derivatives have been shown to act via various mechanisms, including the inhibition of inflammatory mediators.
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common motif in compounds designed to combat microbial and fungal infections. The aldehyde allows for the synthesis of diverse libraries of pyrazole-based compounds for screening against various pathogens.[3]
-
Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are used in the development of herbicides and insecticides. The synthetic flexibility offered by the carbaldehyde group is valuable in optimizing the activity and properties of new agrochemical candidates.[4]
Experimental Protocols
The following protocols are representative examples and should be adapted based on laboratory conditions and scale. Standard laboratory safety procedures must be followed.
Protocol 6.1: Synthesis of 1-Benzyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Reaction
Causality: This protocol utilizes the classic Vilsmeier-Haack conditions. Phosphorus oxychloride is the activating agent for DMF, creating the highly electrophilic Vilsmeier reagent necessary for the formylation of the moderately electron-rich N-benzylpyrazole ring. The reaction is run at elevated temperatures to ensure a reasonable reaction rate. The final hydrolysis step is critical to convert the stable iminium intermediate into the desired aldehyde.
Materials:
-
N-Benzylpyrazole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice bath
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve N-benzylpyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-65 °C and stir for 4-6 hours, monitoring the reaction by TLC.[6]
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by the dropwise addition of a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic (~pH 8). Caution: This is a highly exothermic process with gas evolution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-Benzyl-1H-pyrazole-5-carbaldehyde as a solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show a characteristic aldehyde proton signal around δ 9.5-10.0 ppm.
Protocol 6.2: Reductive Amination with 4-Fluoroaniline
Causality: This protocol demonstrates a key downstream application. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium intermediate formed from the condensation of the aldehyde and the aniline. Acetic acid acts as a catalyst for iminium ion formation.
Materials:
-
1-Benzyl-1H-pyrazole-5-carbaldehyde
-
4-Fluoroaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution (NaHCO3)
Procedure:
-
In a round-bottom flask, dissolve 1-Benzyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in DCE.
-
Add 4-fluoroaniline (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine product.
-
Validation: Confirm the structure via NMR and Mass Spectrometry. The disappearance of the aldehyde proton in the ¹H NMR and the appearance of signals corresponding to the 4-fluoroaniline moiety and a new N-H proton (if visible) will confirm the reaction's success.
Conclusion
1-Benzyl-1H-pyrazole-5-carbaldehyde is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde group provide chemists with a reliable and powerful tool. The demonstrated applications in synthesizing kinase inhibitors and other biologically active molecules underscore its importance and guarantee its continued relevance in the development of novel chemical entities that address pressing therapeutic needs.
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